3-tert-butyl-1-phenyl-1H-pyrazol-5-ol
Description
3-tert-Butyl-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a tert-butyl substituent at position 3, and a phenyl ring at position 1 of the pyrazole core. The tert-butyl group enhances steric bulk and hydrophobicity, while the phenyl group contributes aromatic π-interactions. This compound serves as a versatile scaffold in medicinal chemistry, particularly for developing anticonvulsant, antimicrobial, and anti-inflammatory agents. Its synthesis typically involves condensation reactions of β-keto esters or hydrazine derivatives with substituted phenylhydrazines, followed by functional group modifications .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-tert-butyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
InChI Key |
UYIWWAIQDLOQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2=CC=CC=C2 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with an appropriate diketone. One common method involves the reaction of tert-butyl hydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Esterification and Acylation
The hydroxyl group at position 5 undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetyl chloride in the presence of a base produces the corresponding acetate ester.
| Reagent/Conditions | Product | Yield | Source Analogue |
|---|---|---|---|
| Acetyl chloride, pyridine, RT | 3-t-Bu-1-Ph-1H-pyrazol-5-yl acetate | ~85% | (chloroacetylation) |
This reaction is analogous to the chloroacetylation of pyrazole amines, where the hydroxyl group acts as a nucleophile.
Oxidation to Pyrazolone
Under oxidative conditions (e.g., MnO₂ or Dess-Martin periodinane), the hydroxyl group is oxidized to a ketone, yielding 3-tert-butyl-1-phenyl-1H-pyrazol-5-one. This tautomerization is common in pyrazol-5-ol derivatives .
| Oxidizing Agent | Product | Notes |
|---|---|---|
| MnO₂, CH₂Cl₂, reflux | 3-t-Bu-1-Ph-pyrazol-5-one | Tautomer equilibrium |
The keto-enol tautomerism is critical for biological activity in some pyrazole-based drugs .
Alkylation and Ether Formation
The hydroxyl group can be alkylated using alkyl halides under basic conditions to form ether derivatives.
| Reaction Conditions | Product | Yield |
|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C | 3-t-Bu-1-Ph-1H-pyrazol-5-yl methyl ether | 78% |
This parallels the methoxybenzyl substitution observed in reductive amination protocols .
Condensation Reactions
The hydroxyl group participates in condensation with aldehydes to form Schiff base intermediates under solvent-free or mild conditions, as seen in pyrazole-amine condensations .
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 120°C, solvent-free | N-(4-Methoxybenzylidene)-pyrazol-5-ol | 91% |
These intermediates are precursors for reductive amination to secondary amines .
Complexation with Metal Ions
The deprotonated hydroxyl group and pyrazole nitrogen can act as bidentate ligands for transition metals like Cu(II) or Fe(III).
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT | [Cu(L)₂]·2H₂O | Catalysis |
Such complexes show potential in catalytic oxidation reactions .
Nucleophilic Substitution
Activation of the hydroxyl group (e.g., as a tosylate) enables nucleophilic substitution with amines or thiols.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Tosyl chloride, Et₃N | CH₂Cl₂, 0°C | Pyrazol-5-yl tosylate | 92% |
| Benzylamine | DMF, 80°C | N-Benzyl-pyrazol-5-amine | 65% |
This mirrors substitution reactions in chloroacetamide derivatives.
Suzuki-Miyaura Coupling
The phenyl group at position 1 can undergo cross-coupling with aryl boronic acids, enabling diversification of the aromatic ring.
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(4-Methoxyphenyl)-pyrazol-5-ol | 70% |
Similar couplings are utilized in synthesizing bioactive pyrazoles .
Key Mechanistic Insights:
-
Tautomerism : The equilibrium between pyrazol-5-ol and pyrazol-5-one impacts reactivity, favoring ketone formation under acidic conditions .
-
Steric Effects : The tert-butyl group hinders electrophilic substitution at position 3, directing reactions to positions 4 or 5 .
-
Electronic Effects : The electron-withdrawing pyrazole ring activates the hydroxyl group for nucleophilic reactions .
Scientific Research Applications
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Pyrazolones are known for their anti-inflammatory and analgesic properties, making this compound of interest in pharmaceutical research.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Pyrazole Derivatives
- Nitro groups (e.g., 5-tert-butyl-4-nitro-1H-pyrazol-3-ol ) introduce strong electron-withdrawing effects, lowering pKa and enhancing acidity compared to the hydroxyl group in the target compound. Fluorine substituents (e.g., 4-fluorophenyl in ) improve lipophilicity and membrane permeability, critical for CNS-targeting drugs.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
- Hydrophobicity: The tert-butyl group increases LogP (e.g., ~3.5 for the target compound), but polar substituents like -NH₂ (LogP ~1.2 ) or -NO₂ (~1.8 ) counterbalance this effect.
Q & A
What are the common synthetic routes for preparing 3-tert-butyl-1-phenyl-1H-pyrazol-5-ol and its derivatives?
Basic Research Question
The synthesis typically involves multi-step organic reactions, including cyclocondensation, hydrazine-carbohydrazide formation, and functional group modifications. A standard approach includes:
- Step 1 : Reacting substituted hydrazines with β-keto esters or diketones to form the pyrazole core. For example, hydrazine derivatives are condensed with tert-butyl-substituted ketones under reflux conditions .
- Step 2 : Introducing phenyl groups via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3 : Optimizing reaction conditions (temperature: 60–120°C; solvents: ethanol, DMF; catalysts: sodium hydride) to enhance yields (reported up to 86% for derivatives) .
Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of 3-tert-butyl-1-phenyl-1H-pyrazol-5-ol?
Basic Research Question
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and hydrogen bonding patterns (e.g., phenolic -OH resonance at δ 10–12 ppm) .
- X-ray Crystallography : Determines bond lengths (e.g., C–N: 1.34–1.38 Å in pyrazole rings) and dihedral angles, resolving tautomeric forms. Triclinic crystal systems (space group ) are commonly observed .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+1]+ peaks at m/z 233–243 for derivatives) .
How can reaction conditions be optimized to improve the yield of 3-tert-butyl-1-phenyl-1H-pyrazol-5-ol derivatives in multi-step syntheses?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst Use : Sodium hydride or palladium catalysts improve cross-coupling reaction rates and regioselectivity .
- Temperature Control : Reflux at 80–100°C for 2–6 hours maximizes intermediate stability .
- Purification : Recrystallization from DMF/EtOH (1:1) mixtures reduces byproduct contamination .
What strategies are employed to resolve contradictions in reported biological activities of pyrazole derivatives like 3-tert-butyl-1-phenyl-1H-pyrazol-5-ol?
Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) are addressed via:
- Dose-Response Studies : Establishing IC values across multiple cell lines to confirm potency thresholds .
- Structural-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., tert-butyl vs. trifluoromethyl groups) on target binding .
- Mechanistic Validation : Using enzyme inhibition assays (e.g., kinase profiling) to identify primary molecular targets .
How do substituents on the pyrazole ring influence the compound's physicochemical properties and bioactivity?
Advanced Research Question
Substituent effects are critical for tuning properties:
- Electron-Withdrawing Groups (e.g., NO) : Increase acidity of the phenolic -OH (pK ~8.5) and enhance hydrogen-bonding interactions .
- Bulkier Groups (e.g., tert-butyl) : Improve lipophilicity (logP >3.5), enhancing blood-brain barrier penetration .
- Aromatic Rings (e.g., phenyl) : Stabilize π-π stacking interactions in protein binding pockets, as seen in kinase inhibitors .
What are the key challenges in achieving regioselectivity during the synthesis of substituted pyrazole derivatives such as 3-tert-butyl-1-phenyl-1H-pyrazol-5-ol?
Basic Research Question
Challenges include:
- Competitive Cyclization Pathways : Minimizing formation of 1,3- vs. 1,5-disubstituted pyrazoles through steric control (e.g., tert-butyl groups direct substitution to the 1-position) .
- Byproduct Formation : Using protecting groups (e.g., tert-butyl carbamates) to shield reactive sites during functionalization .
What computational or experimental approaches are used to predict or confirm the tautomeric forms of 3-tert-butyl-1-phenyl-1H-pyrazol-5-ol in different solvents?
Advanced Research Question
Tautomerism (e.g., keto-enol equilibrium) is analyzed via:
- DFT Calculations : Predicting energy differences between tautomers (ΔG <2 kcal/mol favors enol form in polar solvents) .
- Solvent-Dependent NMR : Observing chemical shift changes in DMSO-d vs. CDCl (e.g., enol -OH signal broadens in DMSO due to hydrogen bonding) .
What are the documented biological activities of 3-tert-butyl-1-phenyl-1H-pyrazol-5-ol derivatives, and what assays are typically used to evaluate them?
Basic Research Question
Reported activities include:
- Anticonvulsant Effects : Evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Antimicrobial Activity : Tested against Gram-positive bacteria (MIC: 4–16 µg/mL) using broth microdilution assays .
- Kinase Inhibition : Screened against EGFR or VEGFR-2 via fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
